molecular formula C23H20ClN3O2S B2709707 5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine CAS No. 690643-37-9

5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2709707
CAS No.: 690643-37-9
M. Wt: 437.94
InChI Key: MUETXOPNKSXWQD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This core is substituted at the 4-position with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety and at the 5-position with a 4-chlorophenyl group.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-28-19-9-15-7-8-27(11-16(15)10-20(19)29-2)22-21-18(12-30-23(21)26-13-25-22)14-3-5-17(24)6-4-14/h3-6,9-10,12-13H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUETXOPNKSXWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a 4-chlorophenyl and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity against Breast Cancer Cells : A study reported that thieno[2,3-d]pyrimidine derivatives showed IC50 values in the nanomolar range against MCF-7 (breast cancer) cells. One derivative exhibited an IC50 of 9.1 nM, indicating potent antiproliferative activity .
  • Selectivity : The selectivity index (SI) for certain derivatives was found to be high, suggesting that these compounds preferentially target cancer cells over normal cells. For example, one compound demonstrated an SI of 19.3 against MCF-7 cells .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and receptor tyrosine kinases (RTKs). This inhibition disrupts cellular signaling pathways critical for tumor growth .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antitumor Activity in Vivo

A specific study evaluated the antitumor efficacy of a thieno[2,3-d]pyrimidine derivative in vivo using the HT1080 human fibrosarcoma model. The compound demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential for therapeutic use against aggressive tumors .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the thieno[2,3-d]pyrimidine scaffold significantly influenced biological activity. For instance, varying substituents on the phenyl ring or altering the methoxy groups led to changes in potency and selectivity against different cancer cell lines .

Data Summary

Compound Cell Line IC50 (nM) Selectivity Index
Compound AMCF-79.119.3
Compound BMDA-MB-23128.03.7
Compound CHT10803Not specified

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives are recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinase Activity : These compounds have been shown to suppress epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are critical in cancer proliferation and metastasis. For instance, a study demonstrated that thieno[2,3-d]pyrimidine derivatives effectively inhibited triple-negative breast cancer cells by targeting these pathways .
  • Cytotoxicity Against Tumor Cells : Specific derivatives have demonstrated significant cytotoxic effects against breast cancer and non-small cell lung cancer with inhibitory activities ranging from 43% to 87% . The structure-activity relationship (SAR) studies suggest that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its potency against tumor cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineInhibition (%)Reference
5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidineMCF-7 (breast cancer)43-87%
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy-}-thieno[2,3-d]pyrimidineVarious tumor cellsEffective inhibition
5-amino-2-ethylthio-4-phenyl derivativesTumor cellsSignificant activity

Neuroprotective Effects

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also exhibit neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways:

  • Anticonvulsant Activity : Some derivatives have been identified as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission. By blocking these receptors, the compounds help to mitigate excessive neuronal excitation associated with epilepsy .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer and neuroprotective applications, thieno[2,3-d]pyrimidines have shown promise in antimicrobial and anti-inflammatory contexts:

  • Antimicrobial Activity : Certain derivatives have been evaluated for their effectiveness against bacterial strains and fungi. Their unique structural features contribute to their ability to disrupt microbial cell functions.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions these compounds as potential candidates for treating inflammatory diseases. Their interaction with specific enzymes involved in inflammation provides a therapeutic avenue for further exploration .

Synthesis and Structural Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity:

  • Common Synthetic Routes : Methods often include cyclization reactions involving thienopyrimidine precursors and various substituents to enhance pharmacological profiles. Techniques such as the Pictet-Spengler reaction are frequently employed to construct the isoquinoline core essential for bioactivity .

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of thienopyrimidine precursor
Step 2Introduction of substituents via cyclization
Step 3Purification through chromatography

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Findings Key References
5-(4-Chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl), 5-(4-chlorophenyl) ~453.9 (calc.) Not reported in provided evidence; structural similarity to P-gp inhibitors
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (Compound 8) Thieno[2,3-d]pyrimidine 4-(1,3-benzodioxol-5-yloxy), 5-(4-chlorophenyl) 383.0 [M+H]+ Synthesized in 80% yield; no biological data reported
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethanone Thieno[2,3-d]pyrimidine + ethanone linker 4-sulfanyl-ethanone-linked dihydroisoquinoline, 5-(4-chlorophenyl) ~546.1 (calc.) Synonym listed (ZINC2890769); no functional data
GF120918 (Acridine derivative) Acridine N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl)phenyl) substituent ~579.7 P-glycoprotein inhibitor; enhances drug absorption
XR9576 (Quinoline carboxamide) Quinoline Dihydroisoquinoline-linked carboxamide ~684.8 Potent P-glycoprotein modulator; reverses multidrug resistance

Critical Analysis of Structural Differences and Implications

Core Scaffold Variations: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from acridine (GF120918) or quinoline (XR9576) derivatives.

Substituent Effects: The 6,7-dimethoxy-3,4-dihydroisoquinoline group at the 4-position is shared with GF120918 and XR9576, suggesting possible overlap in P-gp inhibition mechanisms. However, the absence of an ethanone linker (as in ’s compound) or acridine/quinoline moieties may limit direct functional equivalence . Replacement of the dihydroisoquinoline with a 1,3-benzodioxol-5-yloxy group (Compound 8) reduces steric bulk and introduces electron-rich oxygen atoms, which could alter solubility and target affinity .

Physicochemical Properties: The sulfanyl-ethanone linker in ’s compound increases molecular weight (~546 vs.

Further studies are needed to elucidate its pharmacological profile .

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